6-methoxyisoquinolin-3(2H)-one
Description
6-Methoxyisoquinolin-3(2H)-one (CAS: 51463-14-0) is an isoquinolinone derivative characterized by a methoxy group at the 6-position and a ketone group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The compound is of significant interest in pharmaceutical and organic chemistry due to its structural versatility, enabling functionalization at multiple reactive sites (e.g., the lactam ring and methoxy group) for drug discovery .
Key properties include:
- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water.
- Stability: Stable under standard storage conditions (2–8°C) but sensitive to strong acids/bases due to the lactam ring .
- Applications: Potential biological activity in drug development, though specific pharmacological data remain underexplored .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4,6H,5H2,1H3 |
InChI Key |
LSNUWPHRKQQRNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxyisoquinolin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde, which undergoes nitration to form m-methoxybenzaldehyde.
Reduction and Diazotization: The m-methoxybenzaldehyde is then reduced, diazotized, hydrolyzed, and methylated to yield 3-methoxybenzaldehyde.
Condensation and Reduction: The 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to produce p-phenylethylamine.
Pictet-Spengler Reaction: The p-phenylethylamine undergoes a Pictet-Spengler reaction with 40% aqueous formaldehyde to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Dehydrogenation: Finally, the 6-methoxy-1,2,3,4-tetrahydroisoquinoline is dehydrogenated to yield the target compound, 6-methoxyisoquinolin-3(2H)-one.
Industrial Production Methods
Industrial production methods for 6-methoxyisoquinolin-3(2H)-one are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methoxyisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoquinolinone derivatives share a common core structure but differ in substituents and stereoelectronic properties, leading to variations in reactivity, solubility, and bioactivity. Below is a comparative analysis of 6-methoxyisoquinolin-3(2H)-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Methyl groups (e.g., 6-CH₃) increase lipophilicity, favoring blood-brain barrier penetration but reducing water solubility . Hydroxyl groups (e.g., 6-OH) introduce hydrogen-bonding capacity, useful in antioxidant or metal-chelating agents .
Synthetic Efficiency: Transition metal-free methods (e.g., t-BuOK-mediated cascades) offer greener routes for isoquinolinones compared to traditional metal-catalyzed cyclizations . Multi-component reactions enable rapid diversification of substituents, as seen in dihydroisoquinolinone derivatives (e.g., 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one) .
Biological Activity
6-Methoxyisoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a methoxy group at the sixth position and a ketone functional group at the third position, confers distinct chemical properties that have garnered attention in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Research indicates that 6-methoxyisoquinolin-3(2H)-one exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives can possess significant antimicrobial properties, potentially acting against various bacterial strains.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which may be beneficial in treating conditions such as hypertension through Rho-Kinase inhibition .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be relevant in neurodegenerative diseases.
The biological effects of 6-methoxyisoquinolin-3(2H)-one are primarily attributed to its interactions with various biological macromolecules. The compound may modulate enzyme activity, alter receptor binding, and influence cellular signaling pathways. Specific mechanisms include:
- Enzyme Modulation : The compound's structure allows it to interact with active sites on enzymes, potentially leading to inhibition or enhancement of their activity.
- Receptor Interaction : It may bind to receptors involved in neurotransmission, affecting pathways related to mood and cognition.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to 6-methoxyisoquinolin-3(2H)-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyisoquinolin-3(2H)-one | Methoxy at C6 and ketone at C3 | Anticancer, antimicrobial |
| 1-Chloroisoquinoline | Chlorine at C1 | Moderate antimicrobial |
| 7-Methoxyisoquinolin-1(2H)-one | Methoxy at C7 | Antioxidant |
| 4-Bromo-6-methoxyisoquinolin-1(2H)-one | Bromine instead of chlorine | Potential enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
